molecular formula C18H17F3O4 B13810246 D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate

Cat. No.: B13810246
M. Wt: 354.3 g/mol
InChI Key: FEMOFHMHEFIHKN-GFCCVEGCSA-N
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Description

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate is a chemical compound with the molecular formula C18H17F3O4. It is known for its unique structure, which includes a trifluoromethyl group, making it significant in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 4-(4-trifluoromethylphenoxy)phenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-(4-trifluoromethylphenoxy)phenoxy]acetate
  • Methyl 2-[4-(4-trifluoromethylphenoxy)phenoxy]propionate
  • Propyl 2-[4-(4-trifluoromethylphenoxy)phenoxy]propionate

Uniqueness

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate stands out due to its specific ethyl ester group, which imparts unique chemical and physical properties. This compound’s trifluoromethyl group enhances its stability and resistance to metabolic degradation, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C18H17F3O4

Molecular Weight

354.3 g/mol

IUPAC Name

ethyl (2R)-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate

InChI

InChI=1S/C18H17F3O4/c1-3-23-17(22)12(2)24-14-8-10-16(11-9-14)25-15-6-4-13(5-7-15)18(19,20)21/h4-12H,3H2,1-2H3/t12-/m1/s1

InChI Key

FEMOFHMHEFIHKN-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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